(Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione
Description
(Z)-5-(4-Methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a 4-methoxybenzylidene substituent at position 5 and a 2-oxo-2-phenylethyl group at position 3 of the TZD core. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer effects . The Z-configuration of the benzylidene group is critical for maintaining biological activity, as geometric isomerism often influences target binding and potency .
The 4-methoxybenzylidene moiety contributes to electron-donating properties, enhancing interactions with hydrophobic pockets in enzymes like aldose reductase or peroxisome proliferator-activated receptors (PPARs) .
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-24-15-9-7-13(8-10-15)11-17-18(22)20(19(23)25-17)12-16(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIWNXHXEOBENC-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Table 1: Optimization of Alkylation Conditions (3-Position Functionalization)
| Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Water | 25 | 4 | 99 |
| NaOAc | AcOH | 25 | 25 | 62 |
| Et₃N | Water | 25 | 8 | 72 |
Key Findings :
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Ultrasound irradiation reduced reaction time by 90% compared to conventional heating (4 min vs. 60 min) .
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K₂CO₃ in water provided near-quantitative yields due to enhanced nucleophilicity of the thiazolidine nitrogen .
(a) Thiazolidine-2,4-dione Core
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Hydrolysis : The dione ring undergoes selective hydrolysis at the 4-position in acidic conditions (pH < 3) to form a carboxylic acid derivative.
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Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions at the exocyclic double bond (C5-benzylidene group) .
(b) 2-Oxo-2-phenylethyl Side Chain
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Reduction : The ketone group is reduced with NaBH₄ in ethanol to form a secondary alcohol, retaining stereochemistry at C3.
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Nucleophilic Substitution : The α-carbon undergoes substitution with amines (e.g., methylamine) in DMF at 80°C, yielding tertiary amine derivatives.
Biological Activity and Reaction-Driven Modifications
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Mitochondrial Respiration Inhibition : Analogous 5-benzylidenethiazolidinediones (e.g., 5-(4-hydroxybenzylidene)-TZD) inhibit mitochondrial pyruvate carrier (MPC) activity in Drosophila melanogaster, comparable to UK5099 (IC₅₀ = 1.8 μM vs. 1.5 μM) .
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Structure-Activity Relationship (SAR) :
Analytical Characterization
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NMR (400 MHz, DMSO-d₆) :
Degradation Pathways
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the benzylidene double bond, forming 4-methoxybenzoic acid and thiazolidine fragments (HPLC-MS confirmed).
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Oxidative Stability : Stable under ambient O₂ for >72 hrs; decomposes in H₂O₂ (3%) within 2 hrs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine-2,4-dione derivatives, including (Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione.
Case Studies
Several case studies illustrate the effectiveness of this compound:
- One study reported that certain derivatives exhibited potent inhibitory effects on HepG2 and HCT116 cells, suggesting their potential as effective anticancer agents .
- Another study indicated that the compound SKLB010 (related to the thiazolidine structure) significantly reduced tumor necrosis factor levels in models of pulmonary fibrosis, demonstrating its anti-inflammatory and anticancer potential .
Antidiabetic Properties
Thiazolidine-2,4-diones are well-known for their role in managing type 2 diabetes mellitus. The compound is part of this class and has shown promising results in enhancing insulin sensitivity.
Clinical Implications
Clinical implications include:
- Development of new antidiabetic drugs based on this scaffold.
- Potential use in combination therapies for enhanced efficacy against diabetes complications .
Other Therapeutic Applications
Beyond anticancer and antidiabetic effects, this compound exhibits a range of other biological activities:
Anti-inflammatory Effects
The compound has been shown to reduce inflammatory markers in various experimental models, indicating its potential use in treating inflammatory diseases .
Antimicrobial Activity
Thiazolidine derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting their utility in developing new antibiotics or antifungal agents .
Mechanism of Action
The mechanism of action of (Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione would depend on its specific biological activity. For example, if it exhibits antidiabetic properties, it might act as a peroxisome proliferator-activated receptor (PPAR) agonist, modulating the expression of genes involved in glucose and lipid metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives exhibit structural versatility, with modifications at positions 3 and 5 significantly altering pharmacological profiles. Below is a detailed comparison of the target compound with structurally analogous TZDs:
Table 1: Structural and Pharmacological Comparison
Key Observations
Substituent Effects on Activity
- Position 5 (R1):
- 4-Methoxybenzylidene (target compound): Enhances anti-inflammatory activity by suppressing TNF-α and IL-6 . The methoxy group’s electron-donating nature improves binding to aldose reductase (IC₅₀: 0.8 µM) .
- Nitrobenzylidene (e.g., 2- or 3-nitro): Increases cytotoxicity in cancer models due to electron-withdrawing effects, which stabilize radical intermediates .
- 4-Ethoxybenzylidene: Improves selectivity for ERK signaling in melanoma by optimizing hydrophobic interactions . Position 3 (R2):
- 2-Oxo-2-phenylethyl (target compound): Balances lipophilicity and aromaticity, facilitating CNS penetration (e.g., TZ4M in Alzheimer’s models) .
- Aminoethyl or Morpholinoacetyl: Enhances solubility and target specificity. For example, 2-aminoethyl derivatives show 10-fold selectivity for melanoma over non-cancerous cells .
- Nitrobenzyl : Reduces metabolic stability but increases anti-inflammatory potency .
Pharmacological Crossovers and Selectivity The target compound’s 4-methoxy group shares anti-inflammatory mechanisms with 3-nitrobenzylidene analogs but lacks the latter’s redox-modulating antioxidant effects . 2-Oxo-2-phenylethyl substituents (target compound) are less potent in ERK inhibition compared to 2-aminoethyl derivatives (IC₅₀: 5 µM vs. 0.3 µM) .
Synthetic Accessibility Most TZDs are synthesized via Knoevenagel condensation of thiazolidine-2,4-dione with arylaldehydes . The target compound’s 2-oxo-2-phenylethyl group is introduced via alkylation using phenacyl bromide .
Table 2: Pharmacokinetic and Toxicity Data
| Compound | LogP | Solubility (µM) | CYP3A4 Inhibition | Hepatotoxicity (in vitro) |
|---|---|---|---|---|
| Target Compound | 3.2 | 45 | Moderate | Low |
| (Z)-5-(2-Nitrobenzylidene)-3-(...)TZD | 2.8 | 12 | High | Moderate |
| (Z)-3-(2-Aminoethyl)-5-(...)TZD | 1.5 | 120 | Low | Low |
Structure-Activity Relationship (SAR) Trends
- Electron-Donating Groups (e.g., 4-OCH₃): Improve anti-inflammatory and antidiabetic activities via PPAR-γ agonism .
- Electron-Withdrawing Groups (e.g., NO₂): Enhance anticancer activity but increase off-target toxicity .
- Polar Side Chains (e.g., aminoethyl): Boost solubility and selectivity for kinase targets .
Biological Activity
Thiazolidine-2,4-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound (Z)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (hereafter referred to as the target compound) is a notable member of this class, exhibiting potential therapeutic effects. This article explores its biological activity, focusing on its antidiabetic, anticancer, and antioxidant properties, supported by recent research findings.
Structure and Synthesis
The target compound features a thiazolidine ring fused with a methoxybenzylidene and a phenylethyl group. The synthesis typically involves the condensation of thiazolidine-2,4-dione with appropriate aldehydes or ketones under specific conditions (e.g., Knoevenagel condensation) . The structural modifications at various positions can significantly influence its biological activity.
1. Antidiabetic Activity
Thiazolidine-2,4-diones are primarily recognized for their antidiabetic properties, particularly as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and insulin sensitivity. The target compound has shown promising results in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models:
- Mechanism of Action : The compound activates PPARγ, leading to improved glucose uptake and lipid metabolism .
- Case Studies : Recent studies have demonstrated that derivatives similar to the target compound exhibit significant reductions in fasting blood glucose levels in diabetic rats .
2. Anticancer Activity
The target compound also exhibits notable anticancer properties. Research indicates its effectiveness against various cancer cell lines:
- Inhibition of Cell Proliferation : In vitro studies have shown that the target compound induces apoptosis in cancer cells such as MCF-7 (breast cancer) and A2058 (melanoma) by activating intrinsic apoptotic pathways .
- Mechanistic Insights : The compound has been reported to inhibit human topoisomerases I and II, enzymes critical for DNA replication and transcription, thereby preventing cancer cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.09 | Apoptosis induction |
| A2058 | 0.97 | Topoisomerase inhibition |
3. Antioxidant Activity
The antioxidant potential of the target compound is another area of interest:
- Free Radical Scavenging : Studies have demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers .
- Comparative Analysis : When tested against standard antioxidants like ascorbic acid, the target compound showed comparable activity in DPPH and ABTS assays .
Pharmacokinetic Properties
Understanding the pharmacokinetics of the target compound is essential for assessing its therapeutic potential:
Q & A
Q. Advanced
- Bleomycin-Induced Pulmonary Fibrosis : (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione (SKLB010) reduced fibrosis markers (hydroxyproline, collagen) by 50% in mice via PPARγ activation and MCP-1 inhibition .
- Arthritis Models : Derivatives suppressed TNF-α and IL-6 production by 60–70% in murine macrophages, correlating with reduced joint inflammation .
What are the molecular targets and mechanisms of action?
Q. Advanced
- PPARγ Agonism : The thiazolidinedione ring binds to the PPARγ ligand-binding domain, modulating glucose metabolism and anti-inflammatory pathways .
- Sp1 Degradation : Derivatives like OSU-CG12 induce proteasomal degradation of Sp1, a transcription factor overexpressed in cancers, via ubiquitination pathways .
- Cytokine Inhibition : Methoxybenzylidene derivatives block NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) by >50% in RAW264.7 cells .
How do reaction conditions impact synthesis efficiency?
Q. Basic
- Catalyst Choice : Piperidine or DIPEAc (diisopropyl ethyl ammonium acetate) improves yield and reduces reaction time. DIPEAc enables greener synthesis with recyclability (4 cycles without loss of activity) .
- Solvent Effects : Ethanol or methanol enhances condensation efficiency, while acetone is optimal for alkylation .
Q. Advanced
- Solubility vs. Bioactivity : Hydrophobic substituents (e.g., benzyloxy) improve membrane permeability but reduce aqueous solubility. Balancing logP values (2.5–4.0) is critical .
- Metabolic Stability : Methoxy groups resist oxidative metabolism better than hydroxyl groups, extending half-life in vivo .
Example : Derivatives with 4-isobutoxybenzylidene (logP = 3.8) showed 2-fold higher bioavailability than hydroxyl analogs (logP = 2.1) .
How does the compound compare to clinical thiazolidinediones (e.g., rosiglitazone)?
Q. Advanced
- Efficacy : SKLB010 showed comparable antifibrotic activity to pirfenidone (a clinical drug) at 10 mg/kg/day but with lower hepatotoxicity .
- Selectivity : Unlike rosiglitazone, which activates PPARγ broadly, methoxybenzylidene derivatives exhibit selective modulation of anti-inflammatory pathways without adipogenic side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
